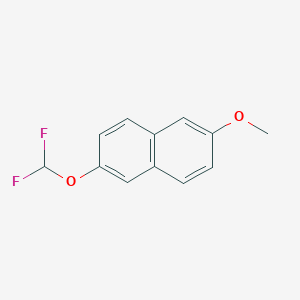
2-(Difluoromethoxy)-6-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-methoxynaphthalene is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a naphthalene ring
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-6-methoxynaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative. One common method includes the reaction of a naphthol derivative with difluoromethyl ether in the presence of a base. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(Difluoromethoxy)-6-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the naphthalene ring.
Scientific Research Applications
2-(Difluoromethoxy)-6-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-6-methoxynaphthalene exerts its effects is primarily through its interactions with biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes. This can lead to interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)-6-methoxynaphthalene can be compared to other fluorinated naphthalene derivatives, such as:
2-(Trifluoromethoxy)-6-methoxynaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and biological properties.
2-(Fluoromethoxy)-6-methoxynaphthalene: With only one fluorine atom, this compound may have reduced lipophilicity and different reactivity compared to the difluoromethoxy derivative.
The uniqueness of this compound lies in its balance of chemical stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-10-4-2-9-7-11(16-12(13)14)5-3-8(9)6-10/h2-7,12H,1H3 |
InChI Key |
VNEAUASCEBFILI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















